molecular formula C12H24N2O3 B2615202 tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate CAS No. 176249-81-3

tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate

Cat. No.: B2615202
CAS No.: 176249-81-3
M. Wt: 244.335
InChI Key: KPAZHKSDTYCANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate is a carbamate-protected alaninamide derivative. Its structure consists of a tert-butoxycarbonyl (Boc) group attached to the α-amino position of a substituted propan-2-yl backbone, with a butylamino moiety at the 1-position and a carbonyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in peptide chemistry and drug discovery, due to its stability under basic conditions and ease of deprotection under acidic conditions .

Key synthetic protocols for this compound involve coupling Boc-protected amino acids (e.g., Boc-L-Ala-OH) with butylamine via activating agents such as EDC or CDI, followed by purification using column chromatography . The compound’s physicochemical properties, including solubility in organic solvents (e.g., DCM, THF) and moderate polarity (Rf ~0.4–0.5 in hexane/ethyl acetate systems), make it suitable for further functionalization .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in diverse chemical reactions, including:

Oxidation

  • Introduces functional groups via oxidation of carbonyl or amine moieties.

  • Example: Conversion of the carbonyl group to a ketone or carboxylic acid derivative.

Reduction

  • Reduces carbonyl groups to alcohols using reagents like diisobutylaluminum hydride (DIBAL-H) .

  • Example: Reduction of methyl esters to alcohols under cryogenic conditions (-78°C) .

Substitution

  • Nucleophilic substitution at carbamate or amine positions.

  • Example: Replacement of tert-butyl groups via hydrolysis or alkylation.

Experimental Yields and Reaction Conditions

Reaction Type Reagents Conditions Yield
ReductionDIBAL-H, toluene-78°C, 2 h65–85%
Carbamate formationtert-butylamine, acid chlorideTriethylamine, solvent53–78%

Key operational steps :

  • Quenching with methanol or aqueous workup after DIBAL-H reactions .

  • Purification via silica gel chromatography or filtration .

Characterization and Spectroscopic Data

Parameter Value
Melting point72.1–72.0°C (ethanol/water recrystallization)
IR (KBr) ν/cm⁻¹: 3316 (NH stretch), 1686 (C=O stretch), 1242 (C-O stretch)
¹H NMR δ 6.30 (br, NH), 5.09 (br, NH), 1.51–1.41 (m, tert-butyl)
¹³C NMR δ 172.7 (C=O), 155.7 (carbamate C=O), 80.2 (tert-butyl C)

Stability and Reactivity

  • Stability : Requires controlled storage due to susceptibility to hydrolysis.

  • Reactivity : The carbamate group enables covalent binding to enzymes/receptors.

Scientific Research Applications

Overview

Tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate, with the CAS number 176249-81-3, is a carbamate derivative that has garnered attention for its potential applications in medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which enable various biological activities.

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. These compounds induce apoptosis in cancer cells through mechanisms that involve the activation of caspases and modulation of cell cycle regulators.

Case Study

A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of various cancer cell lines, outperforming standard chemotherapeutics like cisplatin. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to cell death.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective capabilities. In neuropharmacological studies, it was shown to protect neuronal cells from oxidative damage by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Study

In a specific study focused on oxidative stress models, this compound reduced neuronal apoptosis, highlighting its potential for treating neurodegenerative diseases.

Enzyme Inhibition

This compound may inhibit specific enzymes related to metabolic pathways, impacting drug metabolism and efficacy. This characteristic is particularly relevant in pharmacology, where enzyme inhibitors can alter the pharmacokinetics of various drugs.

The exploration of this compound reveals its multifaceted applications in scientific research:

  • Medicinal Chemistry : Its structural properties make it a candidate for developing new therapeutic agents targeting cancer and neurodegenerative diseases.
  • Biochemical Research : Understanding its mechanism of action can lead to insights into cellular processes and potential interventions in metabolic disorders.

Comparison with Similar Compounds

Structural Analogues with Varied Amino Substituents

tert-Butyl (1-(Benzylamino)-1-oxopropan-2-yl)carbamate (Compound 37)

  • Structure : Benzylamine replaces butylamine.
  • Synthesis : Prepared from Boc-alanine and benzylamine (95% yield) .
  • Properties: Melting point: 105–106°C (vs. Optical rotation: [α]D²⁰ = −21.8° (c 1.0, CHCl₃), indicating high enantiomeric purity. Spectral Distinct ¹H NMR signals for benzyl protons (δ 7.25–7.35 ppm) .
  • Applications : Used in peptidomimetic studies due to aromatic stabilization .

tert-Butyl (1-(Piperidin-1-yl)-1-oxopropan-2-yl)carbamate (Boc-L-Ala-Pip, 11g)

  • Structure : Piperidine replaces butylamine.
  • Synthesis : Achieved 97% yield using Boc-L-Ala-OH and piperidine .
  • Properties: Oil consistency (vs. target compound’s solid form). Higher lipophilicity (logP ~2.5 vs. ~1.8 for butylamino derivative). LC-MS: m/z 242.1633 [M+H]⁺ .

Substituted Propan-2-yl Backbones

tert-Butyl (1-(4-(4-Chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)carbamate (Compound 3)

  • Structure : 4-Chlorophenylpiperazine substituent.
  • Synthesis : 82% yield via EDC-mediated coupling .
  • Properties :
    • Light yellow oil.
    • UPLC purity >99% (tR = 7.20 min).
    • LC-MS: m/z 368.17 [M+H]⁺ (vs. target compound’s ~257–299 g/mol) .

tert-Butyl (1-([1,1’-Biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate (QV-6095)

  • Structure : Biphenyl and hydroxypropan-2-yl groups.
  • Properties :
    • Solid with undefined mp.
    • Molecular weight: ~343 g/mol (vs. target compound’s ~257 g/mol).
    • Used in chiral catalyst synthesis .

Stereochemical and Isomeric Variants

(S)-tert-Butyl (1-(Butylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate

  • Structure : Additional 4-hydroxyphenyl group at the 3-position.
  • Synthesis : 89% yield via CDI-mediated coupling, isolated as an off-white solid .
  • Properties: Enhanced polarity (Rf = 0.47 in hexane/ethyl acetate). Potential for hydrogen bonding due to phenolic –OH .

(R)-tert-Butyl (1-((4-Bromo-2-(2-fluorobenzoyl)phenyl)amino)-1-oxopropan-2-yl)carbamate

  • Structure : Bromo-fluorobenzoyl aromatic system.
  • Synthesis : 85% yield via EDC or mixed anhydride routes .
  • Applications : Intermediate for GABAAR-targeting ligands .

Comparative Data Table

Compound Name Substituent Yield (%) Physical State Molecular Weight (g/mol) Key Spectral Data (m/z) Reference
tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate Butylamino 89 Off-white solid ~257 HRMS: 257.1740 [M+H]⁺
tert-Butyl (1-(benzylamino)-1-oxopropan-2-yl)carbamate Benzylamino 95 White solid 265.3 HRMS: 265.1543 [M+H]⁺
Boc-L-Ala-Pip (11g) Piperidin-1-yl 97 Oil 242.2 HRMS: 242.1633 [M+H]⁺
Compound 3 (Chlorophenylpiperazine derivative) 4-Chlorophenylpiperazine 82 Light yellow oil 368.17 LC-MS: 368.17 [M+H]⁺

Key Findings and Implications

Substituent Effects: Aliphatic vs. Aromatic Amines: Butylamine derivatives exhibit lower melting points and higher solubility in non-polar solvents compared to benzylamine analogues . Heterocyclic Amines: Piperidine/pyrrolidine substituents enhance lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drugs .

Stereochemical Impact :

  • Enantiomerically pure (S)-isomers dominate in bioactive derivatives (e.g., >99:1 enantiomeric ratio in GABAAR ligands) .

Synthetic Efficiency :

  • Catalysts like B(OMe)₃ improve yields (e.g., 85% in PhMe vs. 46% in TAME) .

Biological Activity

Chemical Structure and Properties
tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate is a synthetic compound that belongs to the class of carbamates. It features a tert-butyl group, which provides steric hindrance, and an amine functional group that may contribute to its biological activity. The compound has been studied for its potential therapeutic applications, particularly in the fields of oncology and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 1.7 to 6.1 µM. Notably, one derivative exhibited a selectivity index of 3.4, indicating a preferential toxicity towards tumor cells compared to non-tumor cells .

Table 1: Anticancer Activity of tert-Butyl Carbamate Derivatives

CompoundCell Line TestedIC50 (µM)Selectivity Index
1MDA-MB-2313.53.4
2Mia-PaCa26.02.8
3Colo-3571.74.0

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using the carrageenan-induced rat paw edema model showed that derivatives of tert-butyl carbamate exhibited promising anti-inflammatory effects, with inhibition percentages ranging from 39% to 54% over a period of 9 to 12 hours .

The mechanism through which this compound exerts its biological effects is hypothesized to involve interaction with specific molecular targets, possibly through the inhibition of enzymes or modulation of signaling pathways associated with inflammation and cancer cell proliferation .

Case Study: Inhibition of Enzymatic Activity

In a study assessing the compound's ability to inhibit enzymes related to cancer progression, it was found to inhibit purified VIM-2 enzyme activity with an IC50 value of 2.8 µM. This suggests that the compound may play a role in overcoming resistance mechanisms in certain bacterial strains, thereby enhancing the efficacy of co-administered antibiotics .

Research Findings

Research has indicated that modifications to the core structure of tert-butyl carbamates can enhance their biological activity. For instance, introducing various substituents on the phenolic ring has been shown to improve both anticancer and anti-inflammatory properties, suggesting that structural optimization is key to developing more potent derivatives .

Q & A

Basic Questions

Q. What are the recommended storage conditions for tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate to ensure stability?

Store the compound refrigerated (2–8°C) in a tightly sealed, dry container under inert gas (e.g., argon or nitrogen) to prevent moisture absorption and oxidation. Avoid exposure to light or high temperatures, as decomposition products like carbon monoxide and nitrogen oxides may form under thermal stress .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Use 1H/13C NMR to confirm the carbamate and amide proton environments (e.g., δ 6.4–7.4 ppm for aromatic protons in related analogs) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]+). Infrared (IR) spectroscopy can identify carbonyl stretches (~1680–1720 cm⁻¹). For stereochemical analysis, chiral HPLC or polarimetry is recommended .

Q. What safety precautions are essential during handling?

Wear nitrile gloves, chemical goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust or vapors. In case of spills, contain with absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Emergency showers and eyewash stations must be accessible .

Q. How can solubility be empirically determined for this compound?

Test solubility incrementally in solvents like dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF). For aqueous solubility, use co-solvents (e.g., DMSO) and measure via UV-Vis or nephelometry. Partition coefficients (log P) can be estimated using HPLC retention times .

Advanced Research Questions

Q. How can Boc deprotection be optimized for sensitive substrates containing this carbamate?

Use trifluoroacetic acid (TFA) in DCM (0.1 M, 1–2 hr, RT) for efficient cleavage. Monitor by TLC (Rf shift) or LC-MS. For acid-sensitive intermediates, consider milder conditions (e.g., HCl/dioxane). Post-deprotection, neutralize with aqueous NaHCO3 and extract with ethyl acetate .

Q. What strategies resolve low yields in coupling reactions involving the butylamino group?

Optimize coupling agents (e.g., HATU or EDCI/HOBt) in anhydrous DMF. Pre-activate the carboxylic acid component for 10–15 min before adding the amine. Steric hindrance from the tert-butyl group may require elevated temperatures (40–50°C) .

Q. How to troubleshoot unexpected by-products during synthesis?

Perform LC-MS or GC-MS to identify impurities. Common issues include:

  • Racemization : Use low-temperature reactions and chiral auxiliaries.
  • Side reactions : Add molecular sieves to scavenge water or optimize stoichiometry.
  • Oxidation : Replace aerobic conditions with inert atmospheres .

Q. What methodologies validate enzyme inhibition kinetics using analogs of this compound?

Design structure-activity relationship (SAR) studies by modifying the butylamino or carbamate moieties. Use fluorescence-based assays (e.g., Boc-AGPR-AMC hydrolysis) or surface plasmon resonance (SPR) to measure binding affinities. Compare IC50 values against wild-type and mutant enzymes .

Q. How to address discrepancies in toxicity data during in vitro studies?

Conduct MTT or LDH assays across multiple cell lines (e.g., HEK293, HepG2) to assess cytotoxicity. If literature data conflict, validate via parallel testing with positive controls (e.g., cisplatin). Note that limited toxicological data exist for this compound, so assume standard biosafety levels (BSL-2) .

Q. What computational tools predict the compound’s interaction with biological targets?

Use molecular docking (AutoDock Vina) or MD simulations (GROMACS) to model binding to proteases or kinases. Parameterize the force field using the compound’s electrostatic potential (ESP) derived from DFT calculations (e.g., Gaussian09). Validate with experimental IC50 or Ki values .

Q. Methodological Notes

  • Contradiction Management : Conflicting solubility or stability data should be resolved via controlled replicate experiments (n ≥ 3).
  • Stereochemical Purity : Confirm enantiomeric excess (ee) using chiral columns (e.g., Chiralpak IA) .
  • Scale-Up : For multi-gram syntheses, prioritize column-free purification (e.g., recrystallization from EtOAc/hexanes) .

Properties

IUPAC Name

tert-butyl N-[1-(butylamino)-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-6-7-8-13-10(15)9(2)14-11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAZHKSDTYCANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.